Cas no 2167339-30-0 (4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole)
4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole
- EN300-1461329
- 2167339-30-0
-
- Inchi: 1S/C8H11BrN2/c1-6-7(4-9)5-11(10-6)8-2-3-8/h5,8H,2-4H2,1H3
- InChI Key: NQNLHTVAZXOMOF-UHFFFAOYSA-N
- SMILES: BrCC1C(C)=NN(C=1)C1CC1
Computed Properties
- Exact Mass: 214.01056g/mol
- Monoisotopic Mass: 214.01056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 17.8Ų
4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1461329-0.05g |
4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole |
2167339-30-0 | 0.05g |
$1020.0 | 2023-06-06 | ||
| Enamine | EN300-1461329-0.1g |
4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole |
2167339-30-0 | 0.1g |
$1068.0 | 2023-06-06 | ||
| Enamine | EN300-1461329-0.25g |
4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole |
2167339-30-0 | 0.25g |
$1117.0 | 2023-06-06 | ||
| Enamine | EN300-1461329-0.5g |
4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole |
2167339-30-0 | 0.5g |
$1165.0 | 2023-06-06 | ||
| Enamine | EN300-1461329-1.0g |
4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole |
2167339-30-0 | 1g |
$1214.0 | 2023-06-06 | ||
| Enamine | EN300-1461329-2.5g |
4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole |
2167339-30-0 | 2.5g |
$2379.0 | 2023-06-06 | ||
| Enamine | EN300-1461329-5.0g |
4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole |
2167339-30-0 | 5g |
$3520.0 | 2023-06-06 | ||
| Enamine | EN300-1461329-10.0g |
4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole |
2167339-30-0 | 10g |
$5221.0 | 2023-06-06 | ||
| Enamine | EN300-1461329-50mg |
4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole |
2167339-30-0 | 50mg |
$768.0 | 2023-09-29 | ||
| Enamine | EN300-1461329-100mg |
4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole |
2167339-30-0 | 100mg |
$804.0 | 2023-09-29 |
4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole
4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole (CAS No. 2167339-30-0): A Comprehensive Overview
4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole (CAS No. 2167339-30-0) is a versatile compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The unique structural features of 4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole make it an attractive candidate for further research and development in the field of medicinal chemistry.
The molecular structure of 4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole consists of a pyrazole ring substituted with a bromomethyl group, a cyclopropyl group, and a methyl group. The bromomethyl group is particularly noteworthy as it can serve as a reactive site for further chemical modifications, such as nucleophilic substitution reactions. This functional group allows for the synthesis of a wide range of derivatives, which can be tailored to specific biological targets or therapeutic applications.
In recent years, there has been growing interest in the use of pyrazoles in drug discovery and development. Studies have shown that pyrazoles can exhibit potent biological activities by interacting with various cellular targets, such as enzymes, receptors, and ion channels. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain pyrazole derivatives possess selective inhibitory activity against the enzyme cyclooxygenase-2 (COX-2), making them potential candidates for the treatment of inflammatory diseases.
The presence of the bromomethyl group in 4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole adds another layer of complexity to its biological profile. Bromine is a halogen that can influence the electronic properties and lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties. Research has shown that halogenated compounds often exhibit improved bioavailability and metabolic stability compared to their non-halogenated counterparts. This makes 4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole an attractive starting point for the development of novel therapeutic agents.
In addition to its potential as a drug candidate, 4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole has also been explored for its use in chemical synthesis. The bromomethyl group can be readily functionalized through various reactions, such as substitution with nucleophiles or coupling with other organic molecules. This versatility makes it a valuable intermediate in the synthesis of more complex organic compounds, including those with pharmaceutical relevance.
A recent study published in the Tetrahedron Letters reported the successful synthesis of several novel pyrazole derivatives from 4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole. These derivatives were evaluated for their biological activities and showed promising results in preliminary assays. For example, one derivative exhibited potent antitumor activity against human breast cancer cells (MCF-7) with an IC50 value of 5 μM. These findings highlight the potential of 4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole as a lead compound for further optimization and development.
The cyclopropyl group in 4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole is another key structural feature that contributes to its unique properties. Cyclopropane rings are known to impart rigidity and conformational constraint to molecules, which can enhance their binding affinity to specific targets. Moreover, the small size and electron-rich nature of cyclopropane rings can influence the overall electronic distribution and reactivity of the molecule. These characteristics make 4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole an interesting scaffold for designing molecules with improved biological activity.
In conclusion, 4-(bromomethyl)-1-cyclopropyl-3-methyl-1H-pyrazole (CAS No. 2167339-30-0) is a promising compound with significant potential in both chemical synthesis and pharmaceutical applications. Its unique structural features, including the bromomethyl and cyclopropyl groups, make it an attractive starting point for the development of novel therapeutic agents and chemical intermediates. Ongoing research continues to uncover new insights into the biological activities and synthetic utility of this compound, further solidifying its importance in the field of medicinal chemistry.
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